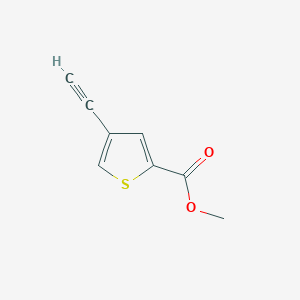

methyl4-ethynylthiophene-2-carboxylate

Description

Contextualization of Thiophene (B33073) Scaffolds in Contemporary Chemical Research

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of modern chemical research. Its electron-rich nature facilitates a variety of chemical transformations, making it a versatile scaffold for the synthesis of complex molecules. In the realm of materials science, thiophene-based polymers and oligomers are renowned for their semiconducting and fluorescent properties. This has led to their extensive use in the development of organic electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. The chemical robustness and versatility of the thiophene ring allow for fine-tuning of its electronic properties through the introduction of various functional groups, enabling the design of materials with tailored characteristics.

Significance of Ethynyl (B1212043) Functionality in Conjugated Systems and Functional Materials

The incorporation of an ethynyl (acetylenic) group into a conjugated system has profound effects on the material's properties. The linear and rigid nature of the carbon-carbon triple bond helps to enforce a planar structure in the resulting polymer or molecule. This planarity, in turn, enhances π-orbital overlap along the conjugated backbone, leading to improved charge carrier mobility and delocalization of electrons. The introduction of ethynylene linkers can also influence the solubility and optoelectronic properties of the resulting materials. For instance, it has been observed that the inclusion of acetylene (B1199291) linkers can lead to a red-shift in the absorption maxima of conjugated polymers, indicating a reduction in the bandgap. The Sonogashira coupling reaction is a powerful and widely used method for the introduction of ethynyl groups onto aromatic and heteroaromatic rings, including thiophene. This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide has become an indispensable tool in the synthesis of conjugated materials. organic-chemistry.org

Research Landscape and Potential of Methyl 4-Ethynylthiophene-2-carboxylate in Scientific Inquiry

Methyl 4-ethynylthiophene-2-carboxylate is a molecule that combines the key features of a thiophene scaffold, an ethynyl functionality, and an electron-withdrawing carboxylate group. While extensive research on this specific molecule is not widely published, its structure suggests significant potential as a building block in materials science and organic synthesis. The presence of the ethynyl group makes it an ideal monomer for the synthesis of conjugated polymers via polymerization reactions like Sonogashira coupling. The methyl carboxylate group, being an electron-wthdrawing group, can influence the electronic properties of the resulting materials, potentially leading to polymers with lower LUMO levels and improved air stability in electronic devices. researchgate.net

The synthesis of methyl 4-ethynylthiophene-2-carboxylate would likely involve the Sonogashira coupling of a corresponding halogenated precursor, such as methyl 4-bromothiophene-2-carboxylate, with a protected acetylene source, followed by deprotection. The reactivity of the ethynyl and carboxylate functionalities also opens up avenues for further chemical modifications, allowing for the creation of a diverse range of derivatives with tailored properties.

Detailed Research Findings

While specific research on methyl 4-ethynylthiophene-2-carboxylate is limited, the properties and reactivity of analogous compounds provide valuable insights. For instance, poly(alkyl thiophene-3-carboxylates) have been synthesized and characterized, demonstrating the influence of the carboxylate group on the polymer's properties. acs.org These polymers exhibit fluorescence and their conjugation length is affected by the presence of the ester group. acs.org Furthermore, studies on other ethynyl-thiophene derivatives have shown their utility in creating materials with interesting optical and electronic properties. The combination of the electron-rich thiophene ring, the rigid ethynyl linker, and the electron-withdrawing carboxylate group in methyl 4-ethynylthiophene-2-carboxylate suggests its potential for creating novel conjugated materials with applications in organic electronics.

Interactive Data Table: Predicted Properties of Methyl 4-Ethynylthiophene-2-carboxylate

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C8H6O2S | --- |

| Molecular Weight | 166.19 g/mol | --- |

| Appearance | Off-white to yellow solid | General appearance of similar thiophene derivatives |

| Solubility | Soluble in common organic solvents (e.g., THF, chloroform, toluene) | Expected for small organic molecules of this type |

| Key Functional Groups | Thiophene, Ethyne, Methyl Ester | --- |

| Potential Synthetic Route | Sonogashira coupling of methyl 4-halothiophene-2-carboxylate with a protected alkyne | Standard and widely used synthetic methodology organic-chemistry.org |

| Potential Applications | Monomer for conjugated polymers, Building block in organic synthesis, Intermediate for functional materials | Based on the properties of related thiophene-ethynyl compounds |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-ethynylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S/c1-3-6-4-7(11-5-6)8(9)10-2/h1,4-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSBWVAUINOYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Ethynylthiophene 2 Carboxylate and Analogous Ethynylthiophenes

Strategies for Introducing the Ethynyl (B1212043) Moiety at the 4-Position of Thiophene-2-carboxylates

The direct installation of an ethynyl group onto a thiophene (B33073) ring, particularly at the 4-position of a 2-carboxylate derivative, is most commonly and effectively accomplished through palladium-catalyzed cross-coupling reactions, with the Sonogashira coupling being the preeminent method.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. rsc.orgwikipedia.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org The general scheme for the Sonogashira coupling to produce methyl 4-ethynylthiophene-2-carboxylate involves the reaction of a methyl 4-halothiophene-2-carboxylate with a suitable terminal alkyne.

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and the associated ligands. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are often used in conjunction with a copper(I) salt, such as CuI, as a co-catalyst. researchgate.netlibretexts.org The role of the copper co-catalyst is to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org

The selection of ligands is crucial for stabilizing the palladium center and modulating its reactivity. Phosphine ligands, particularly bulky and electron-rich ones, are widely employed to enhance the catalytic activity. libretexts.org For instance, the use of tri(tert-butyl)phosphine (P(t-Bu)₃) can lead to a versatile catalyst system for the Sonogashira reaction of aryl bromides at room temperature when paired with Pd(PhCN)₂Cl₂.

Modern advancements have also focused on the development of copper-free Sonogashira reactions to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification. organic-chemistry.org In these systems, the choice of a suitable base and ligand becomes even more critical. Bases such as tetrabutylammonium fluoride (TBAF) have been shown to be effective in promoting the reaction under copper-free conditions. organic-chemistry.org

The optimization of the catalytic system for the synthesis of ethynylthiophenes often involves screening various palladium sources, ligands, bases, and solvents to maximize the yield and minimize side reactions. A representative optimization table for a generic Sonogashira coupling is presented below:

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 80 | 65 |

| 2 | PdCl₂(PPh₃)₂ (2) | - | Et₃N | DMF | 80 | 78 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene | 100 | 85 |

| 4 | PdCl₂(PPh₃)₂ (2) | - | Piperidine | THF | 60 | 72 |

| 5 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 100 | 92 |

This is a generalized data table for illustrative purposes and does not represent a specific experiment for the target molecule.

The Sonogashira coupling generally exhibits a broad substrate scope, tolerating a wide range of functional groups on both the aryl halide and the alkyne. beilstein-journals.org For the synthesis of methyl 4-ethynylthiophene-2-carboxylate, the reactivity of the halogenated precursor follows the order I > Br > Cl, which is typical for palladium-catalyzed cross-coupling reactions. wikipedia.org Aryl iodides are the most reactive substrates, often allowing for milder reaction conditions. researchgate.net

The choice of the alkyne coupling partner is also flexible. Trimethylsilylacetylene (B32187) is a commonly used reagent, as the trimethylsilyl (TMS) group can be easily removed under mild basic conditions to afford the terminal alkyne. This two-step approach is often preferred over the direct use of acetylene (B1199291) gas, which can be difficult to handle.

Limitations of the Sonogashira coupling can include side reactions such as the aforementioned Glaser homocoupling of the terminal alkyne, particularly in the presence of copper catalysts. organic-chemistry.org Dehalogenation of the starting aryl halide can also occur as a competing reaction. Furthermore, highly electron-rich or sterically hindered substrates may exhibit lower reactivity, requiring more specialized catalytic systems.

Alternative Acetylenic Functionalization Routes

While the Sonogashira coupling is the most prevalent method, other strategies for introducing an ethynyl moiety exist. One such alternative is the use of organozinc reagents in a Negishi-type coupling. This involves the preparation of an ethynylzinc reagent, which is then coupled with the aryl halide in the presence of a palladium catalyst. Another approach involves the use of hypervalent iodine reagents, which can act as electrophilic sources of the ethynyl group. However, these methods are generally less common for the synthesis of simple ethynylthiophenes compared to the well-established Sonogashira reaction.

Preparation of Key Halogenated Thiophene-2-carboxylate (B1233283) Precursors

The synthesis of methyl 4-ethynylthiophene-2-carboxylate via Sonogashira coupling necessitates the prior preparation of a corresponding methyl 4-halothiophene-2-carboxylate. The regioselective introduction of a halogen atom at the C4 position is a critical step that dictates the final substitution pattern of the target molecule.

Regioselective Halogenation of Methyl Thiophene-2-carboxylates

The electronic properties of the thiophene ring, influenced by the electron-withdrawing carboxylate group at the C2 position, direct electrophilic substitution. While the C5 position is generally the most activated towards electrophilic attack, careful selection of halogenating agents and reaction conditions can achieve halogenation at the C4 position.

For instance, the bromination of 3-methylthiophene-2-carboxylate has been reported to yield the 4-bromo derivative, which after further transformations can serve as a precursor. beilstein-journals.org Direct bromination of methyl thiophene-2-carboxylate can be challenging in terms of regioselectivity. A common strategy involves a one-pot bromination/debromination procedure, where an excess of a brominating agent leads to a polybrominated intermediate, followed by selective reduction to afford the desired 4-bromo isomer. beilstein-journals.org N-Bromosuccinimide (NBS) is a frequently used brominating agent for such transformations.

The synthesis of methyl 4-bromothiophene-2-carboxylate can also be achieved from 4-bromothiophene-2-carboxylic acid through esterification with methanol in the presence of an acid catalyst or thionyl chloride.

Below is a table summarizing typical conditions for the synthesis of a key precursor:

| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Product | Yield (%) |

| 4-Bromothiophene-2-carboxylic acid | Thionyl chloride, Methanol | - | -5 to RT | Methyl 4-bromothiophene-2-carboxylate | ~95 |

| 3-Methylthiophene | N-Bromosuccinimide | Acetic Acid | RT | 2,4-Dibromo-3-methylthiophene | - |

This table presents representative data from the literature for the synthesis of related precursors.

The synthesis of the corresponding 4-iodothiophene-2-carboxylate can be accomplished using similar strategies, employing iodinating agents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The higher reactivity of the C-I bond in Sonogashira couplings often makes the iodo-substituted precursor a more desirable starting material. wikipedia.org

Synthetic Pathways to Substituted Thiophene-2-carboxylic Acids and Esters

The creation of the core thiophene-2-carboxylic acid and its corresponding methyl ester is a critical preliminary stage. Several robust synthetic strategies have been developed for this purpose, allowing for the introduction of various substituents on the thiophene ring.

One common approach involves the metallation of a substituted thiophene followed by carbonation. For instance, halogenated thiophenes can be treated with organolithium reagents like n-butyllithium or converted into Grignard reagents. beilstein-journals.orgresearchgate.net These organometallic intermediates then react with carbon dioxide (CO2) to introduce a carboxylic acid group at the 2-position. beilstein-journals.orgresearchgate.net The resulting thiophene-2-carboxylic acid can be subsequently esterified to the methyl ester, for example, by reaction with methanol in the presence of an acid catalyst or by conversion to the acid chloride with thionyl chloride (SOCl2) followed by reaction with methanol. beilstein-journals.orgresearchgate.net

Palladium-catalyzed carbonylation represents another powerful method. beilstein-journals.org Halogenated thiophenes can be subjected to carbon monoxide (CO) pressure in the presence of a palladium catalyst, a suitable ligand such as 1,3-bis(diphenylphosphino)propane (DPPP), and an alcohol (e.g., methanol or ethanol) to directly yield the corresponding ester. beilstein-journals.org

Furthermore, catalytic systems involving vanadium, iron, or molybdenum have been employed to synthesize thiophene-2-carboxylic acid and its derivatives. semanticscholar.orgresearchgate.net One such method involves the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of catalysts like VO(acac)₂, Fe(acac)₃, or Mo(CO)₆. semanticscholar.orgresearchgate.net This process can regioselectively introduce a carboxylate group onto the thiophene ring, with total yields ranging from 44–85%. semanticscholar.orgresearchgate.net For example, 2-acetylthiophene can be converted to methyl 2-acetyl-5-thiophenecarboxylate in 85% yield under these conditions. semanticscholar.org

The table below summarizes key catalytic methods for the synthesis of thiophene-2-carboxylates.

| Catalyst System | Reagents | Product Type | Typical Yield | Reference |

| VO(acac)₂, Fe(acac)₃, or Mo(CO)₆ | Thiophene, CCl₄, CH₃OH | Methyl 2-thiophenecarboxylate | 44–85% | semanticscholar.orgresearchgate.net |

| Palladium with DPPP ligand | Bromo-thiophene, CO, Et₃N/water | Thiophene-2-carboxylic acid | Moderate to Good | beilstein-journals.org |

| n-Butyllithium | Trichloro-thiophene, CO₂ | Trichloro-2-thiophenecarboxylic acid | Good | researchgate.net |

Functionalization of Thiophene Ring Systems for Precursor Synthesis

To synthesize a specific target like methyl 4-ethynylthiophene-2-carboxylate, the thiophene ring must be appropriately functionalized to serve as a precursor. This involves introducing reactive "handles" at specific positions, which can then be converted into the desired functional groups.

Halogenation, particularly bromination, is a fundamental functionalization technique. Reagents like N-Bromosuccinimide (NBS) in acetic acid can be used to selectively brominate the thiophene ring. beilstein-journals.org For example, a one-pot bromination/debromination sequence can be used to prepare key intermediates like 2,4-dibromo-3-methylthiophene. beilstein-journals.org This di-brominated compound can then be selectively functionalized at one of the bromine positions, leaving the other available for later conversion to the ethynyl group.

The synthesis of thiophene derivatives from acyclic precursors through cyclization reactions is another advanced strategy. mdpi.comresearchgate.net These methods allow for the construction of the thiophene ring with a desired substitution pattern in a single, regioselective step. mdpi.comresearchgate.net This approach often starts with functionalized alkynes containing a sulfur atom, which then undergo metal-catalyzed or base-promoted heterocyclization to form the thiophene nucleus. mdpi.com This can be particularly advantageous for creating highly substituted or complex thiophene structures that are difficult to access through traditional ring functionalization. researchgate.net

The creation of organometallic intermediates from these functionalized thiophenes is a crucial step for precursor synthesis. beilstein-journals.orgresearchgate.net As mentioned previously, halogenated thiophenes are readily converted into Grignard or organolithium reagents, which are versatile precursors for introducing a wide range of functional groups, including the carboxylic acid necessary for the final ester product. beilstein-journals.orgresearchgate.net

Reaction Conditions Optimization and Yield Enhancement in Methyl 4-Ethynylthiophene-2-carboxylate Synthesis

The introduction of the ethynyl group onto the thiophene ring, typically at the C4 position for the target molecule, is often achieved via a cross-coupling reaction, such as the Sonogashira coupling. The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product, methyl 4-ethynylthiophene-2-carboxylate.

Key parameters that require careful optimization include the choice of catalyst, base, solvent, and temperature. While specific data for the target molecule is limited, general principles from analogous reactions provide significant insight.

Base Selection: The choice of base is critical. In related coupling reactions, organic bases with pKa values around 9, such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA), have been shown to facilitate the reaction, leading to moderate yields. researchgate.net However, stronger organic bases can significantly enhance both the yield and the reaction rate. researchgate.net For instance, using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has a much higher pKa, can increase yields and shorten reaction times considerably. researchgate.net

Solvent Effects: The reaction solvent can influence solubility, reaction rate, and product stability. Common solvents for such coupling reactions include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Interestingly, some reactions show tolerance for aqueous solvent mixtures. For example, a DMSO/H₂O system at a 4:1 ratio has been shown to have little negative impact on the yield or reaction rate in certain hydrothiolation reactions of alkynes. researchgate.net

Temperature and Reaction Time: Temperature is a crucial factor. Increasing the reaction temperature can significantly increase the rate of reaction and improve yields, especially in the absence of highly active catalysts or strong bases. researchgate.net For example, in some amidation reactions, increasing the temperature from ambient to 150°C raised the product yield from 3% to 32%. researchgate.net The optimal temperature must be balanced against potential side reactions or product decomposition. Reaction times are typically monitored until completion, which can range from a few hours to over 24 hours depending on the reactivity of the substrates and the chosen conditions. researchgate.net

The following table illustrates the effect of different bases on reaction yield in a model hydrothiolation reaction, highlighting the importance of condition optimization.

| Entry | Base | pKa | Reaction Time (h) | Yield (%) |

| 1 | None | - | 24 | 10 |

| 2 | Et₃N | 10.7 | 24 | Moderate |

| 3 | DIPEA | 10.7 | 24 | Moderate |

| 4 | Imidazole | 7.0 | 24 | Moderate |

| 5 | DBU | 23.9 | 6 | 76 |

| 6 | DBU (increased equiv.) | 23.9 | 2 | 98 |

Data adapted from a model reaction for illustrative purposes. researchgate.net

Advanced Separation and Purification Techniques for Ethynylthiophene Carboxylates

Following the synthesis, isolating the target compound, methyl 4-ethynylthiophene-2-carboxylate, in high purity is essential. A combination of standard and advanced separation techniques is employed to remove unreacted starting materials, catalysts, and byproducts.

Crystallization: If the product is a solid, recrystallization is a powerful purification method. The crude product is dissolved in a suitable hot solvent or solvent mixture and allowed to cool slowly. The target compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and is determined empirically to find a system where the product has high solubility at high temperatures and low solubility at low temperatures.

Column Chromatography: This is one of the most common and versatile purification methods in organic synthesis. The crude reaction mixture is loaded onto a column packed with a stationary phase, typically silica gel or alumina. A solvent or mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. For ethynylthiophene carboxylates, a gradient of non-polar to polar solvents, such as a hexane/ethyl acetate mixture, is often effective. The fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure product. mdpi.com

Distillation: For liquid products or intermediates that are thermally stable, vacuum distillation can be an effective purification technique. researchgate.net By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation without decomposition. This method is particularly useful for separating compounds with significantly different boiling points.

Liquid-Liquid Extraction: This technique is often used during the initial work-up of the reaction mixture. It separates compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For example, it can be used to remove water-soluble salts or polar impurities from the organic layer containing the desired product before further purification by chromatography or crystallization. researchgate.net

Chemical Reactivity and Derivatization of Methyl 4 Ethynylthiophene 2 Carboxylate

Reactivity of the Ethynyl (B1212043) Group in Methyl 4-Ethynylthiophene-2-carboxylate

The terminal alkyne, or ethynyl group, at the 4-position of the thiophene (B33073) ring is a key site for a variety of chemical transformations, including cycloadditions, metal-catalyzed functionalizations, and addition reactions.

Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The ethynyl group of methyl 4-ethynylthiophene-2-carboxylate can readily participate in cycloaddition reactions. A prominent example is the Huisgen 1,3-dipolar cycloaddition, a powerful click chemistry reaction that involves the coupling of a terminal alkyne with an azide (B81097) to form a 1,2,3-triazole ring. This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) or ruthenium. The copper-catalyzed version, known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is particularly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer. In contrast, the ruthenium-catalyzed variant (RuAAC) typically affords the 1,5-disubstituted regioisomer.

The reaction of methyl 4-ethynylthiophene-2-carboxylate with an organic azide (R-N₃) would proceed as follows:

| Catalyst | Product | Regioselectivity |

|---|---|---|

| Heat | Mixture of 1,4- and 1,5-isomers | Low |

| Copper(I) | 1-(Thiophen-4-yl)-4-R-1H-1,2,3-triazole | High (1,4-disubstituted) |

| Ruthenium | 1-(Thiophen-4-yl)-5-R-1H-1,2,3-triazole | High (1,5-disubstituted) |

Metal-Catalyzed Alkyne Functionalization Reactions

The terminal C-H bond of the ethynyl group is amenable to various metal-catalyzed cross-coupling reactions, allowing for the extension of the carbon skeleton. The Sonogashira coupling is a prime example, involving the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a copper(I) co-catalyst and an amine base. cymitquimica.comstudysmarter.co.uk This reaction would enable the direct attachment of aryl or vinyl substituents to the ethynyl group of methyl 4-ethynylthiophene-2-carboxylate, providing access to a wide array of conjugated systems.

A typical Sonogashira coupling reaction with an aryl iodide (Ar-I) would yield the corresponding disubstituted alkyne:

| Reactants | Catalyst System | Product |

| Methyl 4-ethynylthiophene-2-carboxylate + Ar-I | Pd catalyst, Cu(I) co-catalyst, Amine base | Methyl 4-(arylethynyl)thiophene-2-carboxylate |

Other transition metal-catalyzed reactions can also be employed to functionalize the alkyne. stackexchange.com

Hydration and Hydroamination Reactions

The triple bond of the ethynyl group can undergo addition reactions such as hydration and hydroamination. The hydration of terminal alkynes, typically catalyzed by mercury(II) salts or other transition metals, follows Markovnikov's rule to yield a methyl ketone after tautomerization of the initially formed enol.

In the case of methyl 4-ethynylthiophene-2-carboxylate, hydration would lead to the formation of methyl 4-acetylthiophene-2-carboxylate.

Hydroamination, the addition of an N-H bond across the alkyne, can be catalyzed by various transition metals and provides a direct route to enamines or imines, which can be further reduced to amines. mit.edunih.govlibretexts.org The regioselectivity of this reaction can often be controlled by the choice of catalyst and reaction conditions.

Reactivity of the Thiophene Ring in Methyl 4-Ethynylthiophene-2-carboxylate

The thiophene ring in this molecule is an aromatic system that can undergo substitution reactions. The presence of both an electron-withdrawing carboxylate group and an ethynyl group influences the ring's reactivity and the regioselectivity of these substitutions.

Electrophilic Aromatic Substitution Reactions

Thiophene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution, with a strong preference for substitution at the α-positions (C2 and C5). chemenu.com In methyl 4-ethynylthiophene-2-carboxylate, the C2 position is occupied by the methyl carboxylate group, which is an electron-withdrawing and deactivating group. The ethynyl group at C4 is generally considered to be a weakly deactivating group. Therefore, electrophilic attack is most likely to occur at the available α-position, which is C5.

For instance, in the bromination of ethyl 5-alkylthiophene-2-carboxylates, substitution occurs selectively at the 4-position, which is the available position adjacent to the sulfur atom. thieme-connect.com By analogy, for methyl 4-ethynylthiophene-2-carboxylate, the most probable site for electrophilic attack would be the C5 position.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would be expected to yield the 5-halo derivative.

Nitration: Nitration, typically using a mixture of nitric acid and sulfuric acid, is a common method to introduce a nitro group onto an aromatic ring. For thiophene derivatives, milder conditions are often necessary to avoid oxidation of the ring. google.comorgsyn.orgrsc.org The expected product would be methyl 5-nitro-4-ethynylthiophene-2-carboxylate.

| Electrophilic Reagent | Expected Major Product |

| N-Bromosuccinimide (NBS) | Methyl 5-bromo-4-ethynylthiophene-2-carboxylate |

| Nitric Acid/Sulfuric Acid | Methyl 5-nitro-4-ethynylthiophene-2-carboxylate |

Transformations of the Methyl Ester Functionality

The methyl ester group at the 2-position of the thiophene ring is susceptible to various nucleophilic acyl substitution reactions. These transformations are fundamental for modifying the electronic properties and steric profile of the molecule, or for preparing it for further synthetic steps such as polymerization or coupling reactions.

The conversion of the methyl ester to the corresponding carboxylic acid, 4-ethynylthiophene-2-carboxylic acid, is a common and straightforward transformation. This reaction, known as saponification when carried out under basic conditions, typically proceeds with high yield. The process involves heating the ester in the presence of an aqueous base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH), followed by acidification of the resulting carboxylate salt. operachem.commnstate.edu

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt. Subsequent addition of a strong acid protonates the salt to yield the final carboxylic acid product. youtube.com Alternatively, acid-catalyzed hydrolysis can be employed, where the ester is heated with a dilute mineral acid, although this reaction is often reversible and may require a large excess of water to proceed to completion. libretexts.org

Table 1: Conditions for Hydrolysis of Methyl 4-Ethynylthiophene-2-carboxylate

| Catalyst/Reagent | Solvent System | Typical Conditions | Product |

| Sodium Hydroxide (NaOH) | Methanol/Water | Reflux, 2-4 hours | 4-ethynylthiophene-2-carboxylic acid operachem.com |

| Lithium Hydroxide (LiOH) | Tetrahydrofuran (B95107)/Water | Room Temperature | 4-ethynylthiophene-2-carboxylic acid operachem.com |

| Dilute HCl or H₂SO₄ | Water/Co-solvent | Reflux with excess water | 4-ethynylthiophene-2-carboxylic acid libretexts.org |

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction is valuable for synthesizing a library of different esters from a single precursor, which can be used to fine-tune properties like solubility or reactivity. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

In acid-catalyzed transesterification, a proton acid (e.g., H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the new alcohol. For base-catalyzed transesterification, a strong base is used to deprotonate the alcohol, forming a nucleophilic alkoxide which then attacks the ester. To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent to shift the equilibrium toward the products. masterorganicchemistry.comorganic-chemistry.org

Table 2: Representative Transesterification Reactions

| Alcohol (R'-OH) | Catalyst | Conditions | Product |

| Ethanol | NaOEt (cat.) | Reflux in Ethanol | Ethyl 4-ethynylthiophene-2-carboxylate |

| Isopropanol | H₂SO₄ (cat.) | Reflux in Isopropanol | Isopropyl 4-ethynylthiophene-2-carboxylate |

| Benzyl alcohol | Sc(OTf)₃ (cat.) | Heat | Benzyl 4-ethynylthiophene-2-carboxylate organic-chemistry.org |

The methyl ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. libretexts.org These transformations provide access to important synthetic intermediates.

Powerful reducing agents like lithium aluminum hydride (LAH) readily reduce esters to primary alcohols. adichemistry.comorganic-chemistry.org The reaction typically proceeds in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), and results in the formation of (4-ethynylthiophen-2-yl)methanol. echemi.comyoutube.com

For the partial reduction of the ester to the corresponding aldehyde, 4-ethynylthiophene-2-carbaldehyde, more sterically hindered and less reactive hydride reagents are required. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. chemistrysteps.commasterorganicchemistry.com The reaction is performed at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol. organic-chemistry.orgquora.com At this temperature, a stable tetrahedral intermediate is formed which does not collapse to the aldehyde until aqueous workup. chemistrysteps.com

Table 3: Reduction of the Methyl Ester Group

| Reagent | Stoichiometry | Temperature | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Excess | 0 °C to Room Temp | (4-ethynylthiophen-2-yl)methanol adichemistry.com |

| Diisobutylaluminium Hydride (DIBAL-H) | 1.0-1.2 equiv. | -78 °C | 4-ethynylthiophene-2-carbaldehyde masterorganicchemistry.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Excess | 0 °C to Room Temp | (4-ethynylthiophen-2-yl)methanol rsc.org |

Organometallic Reactions Involving Methyl 4-Ethynylthiophene-2-carboxylate

The terminal alkyne group is a key site for organometallic transformations, enabling the construction of new carbon-carbon bonds and the synthesis of extended π-conjugated systems.

The terminal ethynyl group is an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. nih.gov This reaction couples the terminal alkyne with aryl or vinyl halides to form a new C(sp)-C(sp²) bond, providing a powerful method for synthesizing conjugated systems. rsc.orgrsc.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. mdpi.com This methodology allows for the direct attachment of various aromatic and heteroaromatic rings to the ethynyl moiety of the thiophene core, leading to molecules with interesting photophysical properties. scielo.org.mx

Other cross-coupling reactions, such as the Stille reaction (coupling with organostannanes), can also be utilized, though the Sonogashira reaction is the most direct method for functionalizing the terminal alkyne. scispace.comthermofisher.com

Table 4: Sonogashira Cross-Coupling Partners

| Coupling Partner (Ar-X) | Catalyst System | Product |

| Iodobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Methyl 4-(phenylethynyl)thiophene-2-carboxylate |

| 4-Bromopyridine | Pd(OAc)₂, PPh₃, CuI, i-Pr₂NH | Methyl 4-((4-pyridyl)ethynyl)thiophene-2-carboxylate |

| 2-Iodothiophene | Pd(PPh₃)₄, CuI, Et₃N | Methyl 4-((2-thienyl)ethynyl)thiophene-2-carboxylate |

The proton on the terminal alkyne is weakly acidic and can be removed by a strong base to form a metal acetylide. libretexts.org Treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), deprotonates the alkyne to generate a lithium acetylide. This species is a potent carbon nucleophile that can react with a variety of electrophiles, including aldehydes, ketones, and alkyl halides. msu.edu

Similarly, the terminal alkyne can react with a Grignard reagent, such as ethylmagnesium bromide, in an acid-base reaction to form a magnesium acetylide (an alkynyl Grignard reagent). wikipedia.orgmasterorganicchemistry.com This organomagnesium compound can then be used in subsequent reactions, for example, addition to carbonyl compounds or carbon dioxide to yield a carboxylic acid after workup. masterorganicchemistry.commasterorganicchemistry.com

Beyond the alkyne, the thiophene ring itself can undergo metallation. Directed ortho-metallation is possible, where a strong base like lithium diisopropylamide (LDA) or n-BuLi could potentially deprotonate the C5 position, directed by the ester group. However, the acidity of the alkyne proton is significantly greater, meaning it would react preferentially. If the alkyne were protected, lithiation of the thiophene ring would become a more viable pathway for further functionalization. beilstein-journals.org

Table 5: Formation and Reaction of Organometallic Derivatives

| Reagent | Intermediate Formed | Subsequent Electrophile | Final Product |

| n-Butyllithium | Lithium thiophenylacetylide | Formaldehyde | Methyl 4-(3-hydroxyprop-1-yn-1-yl)thiophene-2-carboxylate |

| Ethylmagnesium Bromide | Thiophenylacetylide magnesium bromide | Carbon Dioxide (CO₂) | 4-(2-(methoxycarbonyl)thiophen-4-yl)propiolic acid |

Radical Chemistry and Polymerization Initiation from Ethynylthiophene Centers

The ethynyl group of methyl 4-ethynylthiophene-2-carboxylate serves as a potential site for radical-mediated reactions, including polymerization. The reactivity of this functionality is influenced by the electronic properties of the thiophene ring and its substituents. While direct, high molecular weight polymer formation through free-radical polymerization of terminal alkynes can be challenging, the ethynylthiophene center can be induced to react under specific conditions. This section explores the theoretical aspects of radical chemistry and polymerization initiation involving this compound, drawing parallels from related aromatic acetylene (B1199291) derivatives due to the limited direct research on this specific molecule.

The initiation of polymerization from the ethynylthiophene center can be achieved through the generation of free radicals using thermal or photochemical initiators. Common initiators include peroxides and azo compounds, which decompose upon heating or irradiation to produce active radical species. libretexts.orgwikipedia.org These radicals can then add across the carbon-carbon triple bond of the ethynyl group, creating a vinyl radical.

The propagation step involves the newly formed vinyl radical attacking another monomer molecule. This process can theoretically continue, leading to the formation of a polymer chain with a conjugated backbone. However, the radical polymerization of aromatic acetylenes is often characterized by low polymerization degrees, yielding oligomers rather than high molecular weight polymers. researchgate.net This is partly due to the stability of the propagating radical, which can be influenced by resonance with the thiophene ring, and steric hindrance from the bulky polymer chain.

Termination of the growing polymer chain can occur through several mechanisms, including radical coupling (combination) or disproportionation. libretexts.org Chain transfer reactions, where the radical activity is transferred to a solvent molecule or another species, can also limit the molecular weight of the resulting polymer.

The table below provides representative examples of initiators and conditions that could be hypothetically applied for the radical polymerization of methyl 4-ethynylthiophene-2-carboxylate, based on studies of similar aromatic monomers like phenylacetylene (B144264).

| Initiator | Initiation Method | Typical Temperature Range (°C) | Solvent |

|---|---|---|---|

| Benzoyl Peroxide (BPO) | Thermal | 80-100 | Toluene, Dioxane |

| Azobisisobutyronitrile (AIBN) | Thermal | 60-80 | Toluene, Benzene |

| Di-tert-butyl Peroxide | Thermal | 120-140 | Xylene |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Photochemical (UV) | Room Temperature | THF, Dichloromethane |

The properties of the resulting poly(methyl 4-ethynylthiophene-2-carboxylate) would be highly dependent on the polymerization conditions. The electronic nature of the methyl carboxylate group, being electron-withdrawing, can influence the reactivity of the ethynyl group and the stability of the radical intermediates. Research on the polymerization of phenylacetylene derivatives has shown that substituents with different electronic properties can affect the catalytic activity and the rate of polymerization. rsc.org

Detailed research findings on the radical polymerization of ethynylthiophenes are scarce. However, studies on the polymerization of other thiophene derivatives indicate that the thiophene ring itself can participate in radical reactions, potentially leading to cross-linking or more complex polymer structures. cmu.edu The polymerization of 3-alkylthiophenes using FeCl3 as an initiator, for instance, is believed to proceed through radical intermediates. cmu.edu

The following table outlines hypothetical research findings for the radical polymerization of methyl 4-ethynylthiophene-2-carboxylate, based on analogous systems.

| Initiator System | Monomer Conversion (%) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) | Resulting Polymer Structure |

|---|---|---|---|---|

| AIBN / Toluene / 80°C | Low (15-25) | Oligomeric (< 2000 g/mol) | High (> 2.5) | Linear oligomers with some branching |

| BPO / Xylene / 120°C | Moderate (30-45) | Low MW Polymer (2000-5000 g/mol) | Broad (2.0-3.0) | Cross-linked, partially insoluble polymer |

| DMPA / UV / THF | Low (10-20) | Oligomeric (< 1500 g/mol) | High (> 2.8) | Mixture of linear and cyclic oligomers |

It is important to note that transition metal catalysts, such as those based on rhodium, are often more effective for achieving high molecular weight and stereoregular polymers from phenylacetylene and its derivatives. rsc.orgacs.org These catalytic systems operate through mechanisms that are distinct from free-radical polymerization.

Spectroscopic Data for Methyl 4-Ethynylthiophene-2-carboxylate Remains Elusive in Publicly Available Resources

A comprehensive search for detailed spectroscopic data on the chemical compound methyl 4-ethynylthiophene-2-carboxylate has yielded no specific experimental results, precluding a detailed analysis and structural elucidation as requested.

Despite extensive searches of chemical databases and scientific literature, specific ¹H NMR, ¹³C NMR, and mass spectrometry data for methyl 4-ethynylthiophene-2-carboxylate could not be located. This absence of publicly available empirical data makes it impossible to provide a thorough and scientifically accurate article focusing solely on the spectroscopic characterization of this specific molecule and its derivatives as outlined.

The requested article structure, which includes detailed subsections on proton and carbon NMR, advanced 2D NMR techniques, high-resolution mass spectrometry, and fragmentation pattern analysis, necessitates access to precise experimental data such as chemical shifts, coupling constants, and mass-to-charge ratios. Without this foundational information, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.

While general principles of NMR and mass spectrometry can be applied to predict the expected spectral characteristics of methyl 4-ethynylthiophene-2-carboxylate based on its constituent functional groups (thiophene, alkyne, and methyl ester), such theoretical predictions fall outside the scope of the user's explicit instructions for an article based on detailed research findings and data.

Therefore, until experimental spectroscopic data for methyl 4-ethynylthiophene-2-carboxylate becomes publicly available, the generation of the requested in-depth article is not feasible.

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Ethynylthiophene 2 Carboxylate and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of molecules by identifying the characteristic vibrational modes of their functional groups. For methyl 4-ethynylthiophene-2-carboxylate, these techniques provide definitive evidence for the presence of its key structural motifs: the alkyne (C≡C), the ester carbonyl (C=O), and the thiophene (B33073) ring (C-S-C).

Identification of Characteristic Functional Group Vibrations (C≡C, C=O, C-S-C)

The IR and Raman spectra of methyl 4-ethynylthiophene-2-carboxylate are distinguished by specific bands that correspond to the stretching and bending vibrations of its constituent functional groups. The position, intensity, and shape of these bands are unique to the bonds and atoms involved.

Alkyne (C≡C) Group: The carbon-carbon triple bond of the ethynyl (B1212043) group gives rise to a characteristic stretching vibration (νC≡C). This band typically appears in the region of 2100-2260 cm⁻¹. In IR spectra, the intensity of this absorption can vary from weak to medium and is notably sharp. In Raman spectroscopy, the C≡C stretch is often a strong and easily identifiable signal due to the significant change in polarizability during the vibration.

Ester Carbonyl (C=O) Group: The carbonyl group of the methyl ester is one of the most prominent features in the IR spectrum, producing a strong, sharp absorption band (νC=O) due to its large change in dipole moment during stretching. For α,β-unsaturated esters like methyl 4-ethynylthiophene-2-carboxylate, where the carbonyl is conjugated with the thiophene ring, this band is typically found in the range of 1710-1730 cm⁻¹. The conjugation slightly lowers the frequency compared to a saturated ester (typically 1735-1750 cm⁻¹) by delocalizing the π-electron density and weakening the C=O double bond.

Thiophene Ring (C-S-C) Vibrations: The thiophene ring exhibits several characteristic vibrations. The C-S stretching modes (νC-S) are typically observed in the fingerprint region of the spectrum, often between 600-800 cm⁻¹. For instance, studies on 2-substituted thiophenes have identified C-S stretching modes between 710 and 687 cm⁻¹. iosrjournals.org The aromatic C=C stretching vibrations of the thiophene ring appear in the 1300-1550 cm⁻¹ region. Additionally, C-H stretching and bending vibrations associated with the thiophene ring protons are also present. The aromatic C-H stretching bands are found above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. iosrjournals.org

The following table summarizes the expected vibrational frequencies for the key functional groups in methyl 4-ethynylthiophene-2-carboxylate.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Ethynyl (C≡C) | Stretching (ν) | 2100 - 2260 | Weak to Medium, Sharp | Strong |

| Ester (C=O) | Stretching (ν) | 1710 - 1730 | Strong, Sharp | Medium to Weak |

| Thiophene (C-S) | Stretching (ν) | 600 - 800 | Medium | Medium |

| Thiophene (C=C) | Ring Stretching (ν) | 1300 - 1550 | Medium to Strong | Medium to Strong |

Correlation with Computational Vibrational Frequencies

Modern spectroscopic analysis is frequently augmented by computational chemistry, which provides a theoretical basis for interpreting experimental spectra. Density Functional Theory (DFT) calculations, often using functionals like B3LYP, are employed to predict the vibrational frequencies of molecules. globalresearchonline.net These theoretical calculations provide a complete set of vibrational modes, aiding in the assignment of complex spectra where bands may overlap. iosrjournals.org

For a molecule like methyl 4-ethynylthiophene-2-carboxylate, a computational approach involves first optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, the vibrational frequencies are calculated from this optimized structure. The computed wavenumbers are often systematically higher than the experimental values due to the approximations inherent in the theoretical models and the fact that calculations are performed on isolated molecules in the gas phase. iosrjournals.org To improve the accuracy, the calculated frequencies are often uniformly or selectively scaled using empirical scaling factors. iosrjournals.org

The correlation between scaled theoretical frequencies and experimental IR and Raman data allows for a confident and detailed assignment of nearly every observed band to a specific molecular motion (e.g., stretching, bending, or torsional modes). For example, a detailed analysis of the related compound 2-thiophene carboxylic acid showed excellent agreement between the vibrational spectra calculated with the B3LYP/6-31G** method and the experimental FTIR and FT-Raman spectra. iosrjournals.org This synergy between computational and experimental spectroscopy provides a robust framework for the complete structural characterization of methyl 4-ethynylthiophene-2-carboxylate.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule upon absorption of light in the UV or visible range. This technique is particularly informative for conjugated systems like methyl 4-ethynylthiophene-2-carboxylate, revealing details about its electronic structure, conjugation effects, and excited-state properties.

Analysis of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectrum of methyl 4-ethynylthiophene-2-carboxylate is dominated by intense π → π* electronic transitions. These transitions involve the promotion of an electron from a π bonding orbital (the Highest Occupied Molecular Orbital, or HOMO) to a π* antibonding orbital (the Lowest Unoccupied Molecular Orbital, or LUMO). The energy required for this transition, and thus the wavelength of maximum absorption (λmax), is highly dependent on the extent of the molecule's π-conjugated system.

The structure of methyl 4-ethynylthiophene-2-carboxylate features a highly conjugated system where the π-electrons are delocalized across the thiophene ring, the ethynyl linker, and the carbonyl group of the ester. This extended conjugation significantly lowers the energy gap between the HOMO and LUMO compared to the individual, unconjugated chromophores. scholaris.ca The incorporation of thiophene units into a conjugated backbone is known to raise the HOMO energy level, which contributes to a smaller energy gap and a shift of the absorption to longer wavelengths (a bathochromic shift). mdpi.com

Therefore, the main absorption band for this compound is expected in the near-UV region. The introduction of the ethynyl group is crucial for extending the π-system, which is an effective strategy for tuning the electronic properties and reducing the band gap of conjugated molecules. mdpi.com The solvent environment can also influence the position of the λmax, a phenomenon known as solvatochromism. Polar solvents may stabilize the excited state differently than the ground state, leading to shifts in the absorption wavelength. biointerfaceresearch.com

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

Upon absorption of light, an excited molecule can relax back to the ground state through various radiative and non-radiative pathways. Radiative decay from the lowest singlet excited state (S₁) results in fluorescence, while decay from the lowest triplet excited state (T₁) results in phosphorescence. The efficiency of these processes is quantified by the quantum yield (Φ), which is the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state.

Thiophene-based conjugated systems are known to be fluorescent, and their emission properties are strongly linked to their structure. For instance, some thiophene-containing polymers exhibit fluorescence from the lowest excited singlet state. acs.org The fluorescence quantum yield and lifetime are sensitive to molecular rigidity; structures that restrict intramolecular rotations or vibrations often exhibit enhanced fluorescence because non-radiative decay pathways are suppressed.

While specific data for methyl 4-ethynylthiophene-2-carboxylate is not widely reported, related thiophene-containing materials have been characterized. For example, a conjugated polymer containing thiophene moieties was found to have a singlet excited-state lifetime (τfl) on the order of nanoseconds and a longer-lived triplet state with a lifetime (τT) of 60 microseconds. frontiersin.org Highly fluorescent compounds can exhibit quantum yields approaching 1.0 and fluorescence lifetimes in the range of 1-10 ns. nih.gov

The table below provides illustrative data for other fluorescent compounds to contextualize the parameters measured.

| Compound Type | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τfl) | Source |

| Thiophene-containing Copolymer | Low | ~1-4 ns | frontiersin.org |

| Unsymmetric BODIPY Dyes | 0.87 - 1.0 | 5.89 - 7.40 ns | nih.gov |

Time-Resolved Spectroscopy for Excited-State Dynamics (e.g., Femtosecond Transient Absorption)

To understand the complex sequence of events that occur immediately after photoexcitation, ultrafast spectroscopic techniques are employed. Time-resolved spectroscopy, particularly femtosecond transient absorption (fs-TA), allows for the direct observation of the formation and decay of short-lived excited states on timescales ranging from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). wikipedia.org

In a typical fs-TA experiment, a "pump" pulse excites the molecule, and a delayed "probe" pulse measures the absorption of the transient species. By varying the delay time between the pump and probe, a map of the excited-state dynamics can be constructed. wikipedia.org

For a molecule like methyl 4-ethynylthiophene-2-carboxylate, fs-TA can reveal several key processes:

Vibrational Relaxation: Immediately after excitation, the molecule is often in a vibrationally "hot" state. It rapidly cools down to the lowest vibrational level of the S₁ state, typically within a few picoseconds. acs.org

Internal Conversion (IC): If higher excited states (S₂, S₃, etc.) are populated, the molecule undergoes rapid, radiationless transitions down to the S₁ state. Studies on thiophene itself have shown this process to be extremely fast, occurring on the order of tens to hundreds of femtoseconds. rsc.org

Intersystem Crossing (ISC): The excited molecule can transition from the singlet (S₁) state to a triplet (T₁) state. The rate of this process is crucial as it competes with fluorescence. Time-resolved spectroscopy can track the decay of the S₁ state and the corresponding rise of the T₁ state absorption. acs.org

Studies on thiophene oligomers have shown that transient absorption bands emerge within 1-2 picoseconds after excitation, corresponding to the population of the S₁ state. acs.org The dynamics of thiophene itself have been resolved with even greater precision, showing an initial vibrational dynamic of about 80 fs followed by an ultrafast decay of around 25 fs, attributed to movement toward a conical intersection that facilitates rapid internal conversion. rsc.org These studies highlight the power of time-resolved techniques to uncover the intricate photophysical pathways that govern the fate of the excited state in thiophene-based materials.

| Process | Typical Timescale | Spectroscopic Signature | Source |

| Internal Conversion & Vibrational Relaxation | 25 fs - 2 ps | Decay of higher excited state absorption; Rise of S₁ absorption | acs.orgrsc.org |

| Fluorescence | Nanoseconds (ns) | Decay of stimulated emission signal | frontiersin.org |

| Intersystem Crossing (S₁ → T₁) | Picoseconds (ps) to Nanoseconds (ns) | Decay of S₁ absorption; Rise of T₁ absorption | acs.org |

| Triplet State Decay | Microseconds (µs) | Decay of triplet-triplet absorption | frontiersin.org |

Computational Chemistry and Theoretical Investigations of Methyl 4 Ethynylthiophene 2 Carboxylate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for methyl 4-ethynylthiophene-2-carboxylate can elucidate its fundamental properties, from its three-dimensional geometry to its electronic and reactive characteristics.

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For methyl 4-ethynylthiophene-2-carboxylate, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. These calculations would likely confirm the planarity of the thiophene (B33073) ring and determine the preferred orientation of the methyl carboxylate and ethynyl (B1212043) substituents.

Following geometry optimization, the electronic structure can be analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally suggests higher reactivity. aip.org

For methyl 4-ethynylthiophene-2-carboxylate, the HOMO is expected to be delocalized over the electron-rich thiophene ring and the ethynyl group, while the LUMO would likely be concentrated on the electron-withdrawing methyl carboxylate group and the thiophene ring. The presence of both electron-donating (ethynyl) and electron-withdrawing (carboxylate) groups attached to the conjugated thiophene core suggests a potential for intramolecular charge transfer, which would influence the HOMO-LUMO gap.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.58 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 4.13 |

DFT methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization of a molecule and the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of methyl 4-ethynylthiophene-2-carboxylate. These predictions are valuable for assigning the signals in an experimental spectrum to specific atoms in the molecule. The calculated shifts would be influenced by the electronic environment of each nucleus, which is shaped by the aromaticity of the thiophene ring and the electronic effects of the substituents. Good correlation between calculated and experimental chemical shifts for substituted thiophenes has been observed in previous studies. oup.com

| Atom | Predicted 1H Shift (ppm) | Atom | Predicted 13C Shift (ppm) |

|---|---|---|---|

| H (Thiophene ring) | 7.2-7.8 | C (Thiophene ring) | 125-145 |

| H (Ethynyl) | 3.5-4.0 | C (Ethynyl) | 80-90 |

| H (Methyl) | 3.8-4.2 | C (Carbonyl) | 160-165 |

| - | - | C (Methyl) | 50-55 |

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum of methyl 4-ethynylthiophene-2-carboxylate can also be computed. These calculations help in assigning the observed absorption bands to specific vibrational modes, such as the C≡C stretching of the ethynyl group, the C=O stretching of the carboxylate, and the various vibrations of the thiophene ring. nii.ac.jpiosrjournals.org Theoretical spectra, when appropriately scaled, often show good agreement with experimental data. researchgate.net

UV-Vis Absorption Maxima: Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules. mdpi.com For methyl 4-ethynylthiophene-2-carboxylate, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the nature of the electronic transitions involved. The predicted spectrum would likely show absorptions in the UV region, corresponding to π-π* transitions within the conjugated system. The presence of both donor and acceptor groups could lead to charge-transfer transitions.

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity of methyl 4-ethynylthiophene-2-carboxylate. nih.gov These descriptors provide a theoretical framework for understanding how the molecule will interact with other chemical species.

Electronic Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. A higher (less negative) chemical potential suggests a greater tendency to donate electrons.

Chemical Hardness (η): Chemical hardness is a measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A larger chemical hardness implies greater stability and lower reactivity.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η). A higher electrophilicity index indicates a stronger electrophilic character. sapub.org

These reactivity descriptors for thiophene derivatives have been shown to correlate well with experimental reactivity parameters. acs.org

| Reactivity Descriptor | Calculated Value (eV) |

|---|---|

| Electronic Chemical Potential (μ) | -4.515 |

| Chemical Hardness (η) | 2.065 |

| Electrophilicity Index (ω) | 4.93 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. By simulating a system containing multiple molecules of methyl 4-ethynylthiophene-2-carboxylate, one can investigate how these molecules pack together in a condensed phase. These simulations can reveal the nature and strength of intermolecular forces, such as π-π stacking between the thiophene rings and dipole-dipole interactions. mdpi.comacs.orgresearchgate.net Understanding these interactions is crucial for predicting the solid-state properties of the material. For aromatic esters, MD simulations have been used to study chain dynamics and packing in the bulk phase. aip.org

Mechanistic Studies of Chemical Transformations using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For methyl 4-ethynylthiophene-2-carboxylate, theoretical calculations can be used to explore the potential energy surfaces of various transformations it might undergo. For instance, the ethynyl group is a versatile functional group that can participate in cycloaddition reactions. DFT calculations could be used to model the reaction pathway of a [3+2] cycloaddition with an azide (B81097), for example, to form a triazole-substituted thiophene. Such a study would involve locating the transition state structure, calculating the activation energy barrier, and determining the thermodynamics of the reaction. This information would be critical for predicting the feasibility and regioselectivity of the reaction. Computational studies have been instrumental in understanding the mechanisms of various organic reactions. rsc.org

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and a significant difference in electron density between different parts of the molecule can exhibit nonlinear optical (NLO) properties. Methyl 4-ethynylthiophene-2-carboxylate, with its conjugated thiophene bridge connecting an electron-donating ethynyl group and an electron-withdrawing methyl carboxylate group, has the characteristics of a "push-pull" system, which are often associated with NLO activity. rsc.org

Computational methods can be used to predict the NLO properties of this molecule, such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical calculations of β can provide an initial assessment of the molecule's potential for use in NLO materials. The magnitude of β is related to the degree of intramolecular charge transfer, which can be analyzed through the changes in the electronic structure upon excitation. Studies on similar push-pull thiophene chromophores have shown that theoretical calculations can effectively guide the design of new NLO materials. unizar.esresearchgate.net

| NLO Parameter | Predicted Value (a.u.) |

|---|---|

| First Hyperpolarizability (β) | Calculations would provide a quantitative value. |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Ethynylthiophene Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational chemistry tools that correlate the structural or property-based descriptors of a set of compounds with their physicochemical properties or biological activities, respectively. For ethynylthiophene derivatives, including methyl 4-ethynylthiophene-2-carboxylate, these models serve as invaluable tools in predicting molecular behavior and guiding the synthesis of new compounds with desired characteristics. While specific QSAR/QSPR studies focusing exclusively on methyl 4-ethynylthiophene-2-carboxylate are not extensively documented in publicly available literature, the principles can be applied by examining studies on broader classes of thiophene derivatives.

These studies aim to develop statistically robust models that can reliably predict endpoints such as binding affinity, inhibitory concentrations (IC50), or physicochemical properties like solubility and partition coefficients. The general workflow involves descriptor calculation, variable selection, model generation, and rigorous validation.

Research Findings in QSAR/QSAR Modeling of Thiophene Derivatives

Research into various classes of thiophene derivatives has successfully established QSAR and QSPR models for a range of biological activities and properties. These studies highlight the key molecular features that govern the compounds' behavior.

A common approach involves using a variety of molecular descriptors, which can be categorized as constitutional (0D), topological (2D), geometrical (3D), and quantum-chemical. For instance, in a study on thiophene derivatives as c-Jun NH2-terminal kinase-1 (JNK1) inhibitors, descriptors such as the Verloop L parameter (related to the size of a substituent), bond dipole moment, LogP (lipophilicity), Balaban topological index, and VAMP total dipole were found to be crucial in determining inhibitory activity. brieflands.com The resulting 2D-QSAR model demonstrated a strong correlation between these structural features and the biological response. brieflands.com

Statistical methods are central to building the relationship between descriptors and activity. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Artificial Neural Networks (ANN) are frequently employed. brieflands.com The robustness and predictive power of these models are assessed using statistical parameters like the correlation coefficient (r), coefficient of determination (r²), leave-one-out cross-validated coefficient of determination (q² or r²cv), standard deviation (s), and the F-statistic. brieflands.comasianpubs.org For a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives with antitubercular activity, a QSPR model was developed to predict the partition coefficient (log P), revealing that hydrogen acceptor groups had a favorable effect. asianpubs.org

In the context of anti-inflammatory activity, QSAR studies on thiophene analogs have identified the importance of electronic parameters and the thiophene-2-amide-3-carboxylic ester scaffold as a key pharmacophore. researchgate.net Similarly, studies on thiophene-based compounds as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) underscore the significance of substituents such as carboxylic acids, esters, amines, and methyl groups in target recognition. nih.gov For Polo-Like Kinase 1 (PLK1) inhibitors, QSAR models for thiophene derivatives were successfully developed using 0D to 3D molecular descriptors, demonstrating good predictive ability for their inhibitory activity (pIC50). nih.govconicet.gov.arresearchgate.net

Furthermore, classification-based QSAR models have been used to predict properties like genotoxicity for a large set of thiophene derivatives, employing techniques like linear discriminant analysis (LDA) and support vector machines (SVM). researchgate.net

Illustrative Data Tables for QSAR/QSPR Models

To illustrate the application of these models to ethynylthiophene derivatives, one can conceptualize the types of data tables that would be generated in such a study. The following tables are representative examples based on published research on other thiophene derivatives.

Table 1: Hypothetical Molecular Descriptors for a Series of Ethynylthiophene Derivatives

This table would list the calculated values for various molecular descriptors that could be used to build a QSAR/QSAR model.

| Compound | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) | Number of Hydrogen Bond Donors (HBD) | Number of Hydrogen Bond Acceptors (HBA) |

| Derivative 1 | 180.21 | 2.15 | 53.45 | 0 | 3 |

| Derivative 2 | 194.24 | 2.50 | 53.45 | 0 | 3 |

| Derivative 3 | 210.22 | 2.30 | 65.68 | 1 | 4 |

| Derivative 4 | 225.28 | 2.85 | 53.45 | 0 | 3 |

| Derivative 5 | 241.26 | 2.65 | 75.91 | 1 | 5 |

Table 2: Example of a QSAR Model for Biological Activity (e.g., pIC50)

This table would present the experimental activity data alongside the values predicted by a developed QSAR model, along with the residuals (the difference between observed and predicted values).

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

| Derivative 1 | 6.52 | 6.48 | 0.04 |

| Derivative 2 | 6.88 | 6.95 | -0.07 |

| Derivative 3 | 7.15 | 7.10 | 0.05 |

| Derivative 4 | 7.40 | 7.42 | -0.02 |

| Derivative 5 | 7.05 | 7.11 | -0.06 |

Table 3: Statistical Validation Parameters of a Hypothetical QSAR Model

This table summarizes the statistical quality of the QSAR model, indicating its reliability and predictive power.

| Parameter | Value | Description |

| n | 25 | Number of compounds in the dataset |

| r | 0.95 | Correlation coefficient |

| r² | 0.90 | Coefficient of determination |

| q² (LOO) | 0.88 | Leave-one-out cross-validated r² |

| F | 97.22 | F-test statistic |

| s | 0.38 | Standard error of the estimate |

These tables demonstrate how QSAR/QSPR studies quantify the relationship between molecular structure and function, providing a powerful framework for the computational investigation of methyl 4-ethynylthiophene-2-carboxylate and related derivatives.

Future Perspectives and Emerging Research Directions for Methyl 4 Ethynylthiophene 2 Carboxylate

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of methyl 4-ethynylthiophene-2-carboxylate is pivotal for its accessibility and broader application. Current and future research focuses on moving beyond traditional multi-step procedures toward more atom-economical and environmentally benign methods.

A primary and well-established route for installing the ethynyl (B1212043) group on an aromatic ring is the Sonogashira cross-coupling reaction . wikipedia.orgorganic-chemistry.orglibretexts.org This method involves the palladium- and copper-co-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.org For the target molecule, this would typically involve coupling a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA), with a precursor like methyl 4-bromothiophene-2-carboxylate, followed by deprotection. While effective, this approach requires pre-functionalization of the thiophene (B33073) ring (i.e., halogenation) and the use of metal catalysts that can leave trace impurities.

Future developments are aimed at improving sustainability and efficiency:

Copper-Free Sonogashira Coupling: To mitigate issues related to the toxicity and difficult removal of copper, copper-free Sonogashira protocols have been developed. nih.gov These systems often rely on specialized ligands or reaction conditions to facilitate the catalytic cycle using only palladium, making them more attractive for applications in electronics and pharmaceuticals where metal purity is critical.

Direct C-H Alkynylation: A more advanced and sustainable approach is the direct dehydrogenative cross-coupling of a thiophene C-H bond with a terminal alkyne. cas.cn This strategy avoids the need for a halogenated precursor, reducing waste and synthetic steps. Research in this area focuses on developing highly selective catalyst systems that can activate the specific C-H bond at the 4-position of the methyl thiophene-2-carboxylate (B1233283) ring without reacting with other positions. cas.cn

Multicomponent Reactions: One-pot, multicomponent reactions that build the substituted thiophene ring in a single step are being explored as a highly efficient alternative. rsc.org Such a strategy could involve the cyclization of functionalized alkynes with sulfur-containing reagents to construct the desired molecular framework regioselectively. psu.eduresearchgate.net

Table 1: Comparison of Synthetic Routes to Ethynylthiophenes

| Method | Precursor | Key Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Traditional Sonogashira | Methyl 4-halothiophene-2-carboxylate | Pd catalyst, Cu co-catalyst, Base, Terminal Alkyne | High yields, Reliable, Broad scope wikipedia.org | Requires pre-halogenation, Metal contamination |

| Copper-Free Sonogashira | Methyl 4-halothiophene-2-carboxylate | Pd catalyst, Specialized ligands, Base, Terminal Alkyne | Avoids toxic copper, Simplified purification nih.gov | May require higher catalyst loading or specific ligands |

| Direct C-H Alkynylation | Methyl thiophene-2-carboxylate | Pd or other metal catalyst, Oxidant, Terminal Alkyne | Atom-economical, Fewer synthetic steps cas.cn | Regioselectivity control can be difficult |

| Cyclization Routes | Acyclic functionalized alkynes | Base or Metal catalyst, Sulfur source | Builds the core ring and functionality simultaneously psu.edu | Precursor synthesis can be complex |

Exploration of Novel Reactivity Patterns and Catalytic Applications

The ethynyl group is a hub of chemical reactivity, making methyl 4-ethynylthiophene-2-carboxylate a versatile intermediate for constructing more complex molecules. Future research is focused on leveraging this reactivity in novel ways.

Activated alkynes, those conjugated with electron-withdrawing groups, are excellent substrates for various chemical transformations. acs.org The terminal alkyne in methyl 4-ethynylthiophene-2-carboxylate can readily undergo:

Cycloaddition Reactions: The alkyne can participate in [3+2] cycloadditions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form highly stable triazole rings. This provides a robust method for linking the thiophene unit to other molecules, polymers, or surfaces.

Conjugate Additions: As an activated alkyne, it is susceptible to nucleophilic conjugate additions (thiol-yne, amino-yne reactions), allowing for the introduction of new functional groups. acs.org

Polymerization: The terminal alkyne can be polymerized to form polyacetylenes, creating highly conjugated materials with interesting electronic properties.